Product packaging for Zirconium(4+) neodecanoate(Cat. No.:CAS No. 39049-04-2)

Zirconium(4+) neodecanoate

Cat. No.: B1637986
CAS No.: 39049-04-2
M. Wt: 776.2 g/mol
InChI Key: IJEFAHUDTLUXDY-UHFFFAOYSA-J
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Description

Significance of Zirconium(4+) Neodecanoate as a Metal-Organic Compound in Contemporary Chemical Research

This compound, a metal-organic compound, holds a significant position in modern chemical research due to its distinct properties and versatile applications. ontosight.aiontosight.ai As a zirconium salt of neodecanoic acid, it belongs to the class of metal carboxylates, which are compounds where a metal is coordinated to one or more carboxylate ligands. nih.govresearchgate.net The specific structure of this compound involves a central zirconium ion (Zr⁴⁺) coordinated with four neodecanoate ligands. nih.gov This structure contributes to its high solubility in organic solvents, a key characteristic that facilitates its use in a wide range of organic reaction systems. ontosight.ai

The significance of this compound stems from its multifaceted roles in various chemical domains. It is widely recognized as a catalyst or co-catalyst in polymerization and hydrogenation reactions. ontosight.ai Furthermore, it serves as a crucial precursor for the synthesis of advanced zirconium-based materials, including ceramics and nanostructured materials. ontosight.ai In the paints and coatings industry, it functions as a highly effective drying agent, or siccative, often used in conjunction with other metal carboxylates to improve the drying characteristics of coatings. umicore.comumicore.com

The compound's properties are detailed in the following table:

PropertyValueSource
Molecular Formula C40H76O8Zr nih.govchembk.com
Molecular Weight 776.2 g/mol nih.gov
IUPAC Name 7,7-dimethyloctanoate;zirconium(4+) nih.gov
CAS Number 39049-04-2, 51601-43-5 nih.gov
Physical Appearance Liquid / Yellow umicore.comumicore.com

Scope and Relevance of Academic Investigations into Zirconium Carboxylates

Academic research into zirconium carboxylates, the broader family to which this compound belongs, is extensive and driven by their industrial and academic importance. centralasianstudies.org Investigations cover a wide spectrum, from fundamental synthesis and characterization to the exploration of their catalytic potential and material applications. researchgate.netmdpi.com

A primary focus of research is the synthesis of various zirconium carboxylates. Traditional methods often involve the reaction of zirconium(IV) chloride with the corresponding carboxylic acids. researchgate.net For instance, zirconium(IV) carboxylates with ligands such as acetate (B1210297), ethylacetate, and various chloroacetates have been prepared this way. researchgate.net More novel, energy-efficient methods like electrochemical synthesis directly from metallic zirconium and carboxylic acids (e.g., acetic, octanoic, and lauric acids) are also being explored. mdpi.com Another studied method is the direct metathesis of potassium carboxylates with zirconium chloride solutions to produce zirconium carboxylates like myristate, palmitate, and stearate. centralasianstudies.org

The structural characterization of these compounds is a key area of academic inquiry. Researchers employ a range of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and powder X-ray diffraction (PXRD), to elucidate the complex structures of these compounds. researchgate.netmdpi.com These studies have revealed that zirconium carboxylates can possess intricate, often polymeric structures with bidentate carboxylate moieties. researchgate.netmdpi.com X-ray diffraction studies have shown that some zirconium carboxylates in the solid state form a double-layer structure. centralasianstudies.org Furthermore, research has delved into the clustering chemistry of zirconium carboxylates, identifying the formation of polynuclear species, such as hexa- and pentanuclear entities, in solution, which are fundamental to the formation of metal-organic frameworks (MOFs). acs.orgnih.gov

The relevance of these academic investigations is underscored by the diverse applications of zirconium carboxylates. A significant body of research focuses on their catalytic activity, particularly in processes like ethylene (B1197577) oligomerization, where they serve as precursors to active catalysts. mdpi.com The study of organozirconium chemistry, in general, is a robust field, partly because these compounds are effective catalysts in processes like Ziegler-Natta polymerization. wikipedia.org The ultimate goal of much of this research is to tailor the properties of these compounds by modifying the carboxylic acid ligand to optimize their performance in specific applications, from catalysis to advanced materials synthesis. umicore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H76O8Z B1637986 Zirconium(4+) neodecanoate CAS No. 39049-04-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39049-04-2

Molecular Formula

C40H76O8Z

Molecular Weight

776.2 g/mol

IUPAC Name

7,7-dimethyloctanoate;zirconium(4+)

InChI

InChI=1S/4C10H20O2.Zr/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4

InChI Key

IJEFAHUDTLUXDY-UHFFFAOYSA-J

SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zr+4]

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zr+4]

Other CAS No.

51601-43-5

Origin of Product

United States

Ii. Synthetic Methodologies and Precursor Chemistry of Zirconium 4+ Neodecanoate

Advanced Synthetic Routes for Zirconium(4+) Neodecanoate

This compound is a metal carboxylate, a class of compounds that has garnered significant interest due to its utility in various industrial applications, including as a drier in paints and inks and as a precursor for the synthesis of advanced zirconium-based materials. umicore.com The synthesis of this compound involves the reaction of a zirconium salt with neodecanoic acid, a process that can be tailored to achieve specific product characteristics.

Reaction Mechanisms in Carboxylate Formation from Zirconium Salts

The formation of this compound from zirconium salts, such as zirconium(IV) chloride (ZrCl₄), proceeds through a ligand exchange reaction. researchgate.net In this process, the carboxylate group (-COO⁻) from neodecanoic acid replaces the chloride ions (Cl⁻) coordinated to the zirconium center. The reaction is typically carried out in a solution where the zirconium salt and neodecanoic acid are combined. researchgate.netwikipedia.org

The general mechanism can be described as follows: ZrCl₄ + 4 RCOOH ⇌ Zr(OOCR)₄ + 4 HCl

Where RCOOH represents neodecanoic acid. This reaction is an equilibrium process. To drive the reaction toward the formation of the zirconium carboxylate, the hydrogen chloride (HCl) byproduct is often removed, for instance by carrying out the reaction in a basic environment. wikipedia.org

In the presence of even trace amounts of water, zirconium salts and carboxylates are prone to hydrolysis, which can lead to the formation of more complex polynuclear oxo-hydroxo clusters. researchgate.netnih.gov A common structural core for zirconium carboxylates is the hexanuclear cluster, [Zr₆(μ₃-O)₄(μ₃-OH)₄(OOCR)₁₂]. nih.govnih.gov The formation of these clusters is a critical aspect of zirconium carboxylate chemistry and influences the properties of the final material. The process involves initial hydrolysis of the zirconium precursor, followed by condensation reactions that build the polynuclear zirconium-oxo core, which is then capped by the carboxylate ligands. researchgate.netnih.gov

Stoichiometric Control and Optimization of Reaction Parameters for Yield and Metal Content

The precise control of reaction parameters is essential for synthesizing this compound with a desired metal content and for maximizing the product yield. Key parameters that are optimized include the stoichiometry of the reactants, temperature, pH, and reaction time. techniumscience.comrsc.orgtechniumscience.com

Stoichiometric control is particularly important. While the theoretical molar ratio of a tetravalent zirconium salt to a monocarboxylic acid is 1:4, commercial production often utilizes a lower carboxylate-to-zirconium ratio to achieve a product with a higher metal content. Ratios in the range of 1.0:1.0 to 1.4:1.0 have been successfully employed in a one-step process to produce high-yield, high-metal-content zirconium carboxylates. wikipedia.org This approach is economically advantageous as it minimizes the use of the organic acid.

The reaction environment also plays a crucial role. Carrying out the synthesis in a basic aqueous solution helps to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. wikipedia.org The temperature of the reaction is another critical parameter that is carefully controlled, with ranges between 40°C and 98°C being reported to be effective. google.com Optimization of these parameters allows for the production of zirconium neodecanoate solutions with specific, standardized metal contents, such as 12% or 18% zirconium by weight, for various industrial applications. umicore.com

ParameterInfluence on SynthesisTypical Optimized Conditions
Reactant Stoichiometry (Carboxylate:Zr) Directly influences the metal content of the final product. Lower ratios lead to higher metal content.1.0:1.0 to 1.4:1.0 for high metal content products. wikipedia.org
pH / Reaction Environment A basic environment neutralizes acidic byproducts, driving the reaction equilibrium towards product formation and preventing the formation of unreactive by-products. wikipedia.orgBasic aqueous solution. wikipedia.org
Temperature Affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions.40°C to 98°C. google.com
Reaction Time Sufficient time is required for the reaction to reach completion. This is often determined empirically for a given set of conditions.Dependent on other parameters like temperature and reactant concentrations. techniumscience.com

This compound as a Precursor for Advanced Materials Synthesis

Beyond its direct industrial uses, this compound serves as a valuable precursor for the synthesis of advanced materials, particularly zirconium dioxide (zirconia, ZrO₂). nih.gov The sol-gel process is a versatile and widely used method for producing high-purity, homogeneous ceramic materials at relatively low temperatures, and zirconium carboxylates are effective precursors for this technique. researchgate.nete3s-conferences.orgnih.gov

Sol-Gel Processing Incorporating this compound Derivatives

The sol-gel process involves the transition of a system from a liquid solution or "sol" into a solid "gel" phase. researchgate.netresearchgate.net When this compound is used as a precursor, it is typically dissolved in an appropriate solvent. The subsequent steps of hydrolysis and condensation are then initiated, often by the controlled addition of water and a catalyst (acid or base), to form a network of zirconium oxide. researchgate.net

Compared to more reactive precursors like zirconium alkoxides (e.g., zirconium propoxide), which can undergo almost instantaneous hydrolysis and condensation, this compound offers more moderate reactivity. tennessee.edu This slower reaction rate can be an advantage, as it allows for better control over the formation of the zirconia network, which in turn influences the properties of the final material, such as particle size and morphology. ucf.edu The use of zirconium carboxylates like zirconium acetate (B1210297) has been shown to be effective in synthesizing the desirable tetragonal phase of zirconia at lower temperatures. nih.gov

Hydrolysis and Condensation Reaction Pathways

The core of the sol-gel process lies in two fundamental chemical reactions: hydrolysis and condensation. tennessee.eduresearchgate.net

Hydrolysis: In this step, the zirconium precursor reacts with water. For this compound, the neodecanoate ligands are replaced by hydroxyl (-OH) groups. This reaction can be represented simplistically as: Zr(OOCR)₄ + 4 H₂O → Zr(OH)₄ + 4 RCOOH In reality, the hydrolysis is often partial, leading to the formation of zirconium hydroxy-carboxylate species. Zirconium compounds are known to hydrolyze very easily, a tendency that is central to the sol-gel process. researchgate.netnih.gov

Condensation: Following hydrolysis, the newly formed hydroxyl groups can react with each other or with remaining neodecanoate groups in a series of condensation reactions. This process eliminates water (oxolation) or neodecanoic acid and forms stable zirconium-oxygen-zirconium (Zr-O-Zr) bridges. These bridges are the building blocks of the final inorganic zirconia network. researchgate.net (OH)₃Zr-OH + HO-Zr(OH)₃ → (OH)₃Zr-O-Zr(OH)₃ + H₂O (Oxolation)

Through the continuation of these condensation reactions, a three-dimensional oxide network is formed, eventually leading to the formation of a gel.

Influence of Chelating Ligands on Sol-Gel Kinetics and Product Morphology

To gain even finer control over the sol-gel process, chelating ligands can be added to the reaction mixture. ustb.edu.cnustb.edu.cn A chelating agent is a substance that can form multiple bonds to a single metal ion. In the context of zirconium sol-gel chemistry, ligands like acetylacetone, citric acid, and various organic acids are commonly used. scientific.netscirp.orgresearchgate.net

When added to a system containing this compound, these chelating agents can compete with and replace some of the neodecanoate ligands, forming a new, more stable zirconium complex. scirp.orgresearchgate.net This modification of the zirconium precursor's coordination sphere further reduces its reactivity towards hydrolysis and condensation. mdpi.comrsc.org

This "chemical modification" strategy is crucial for several reasons:

Slowing Reaction Kinetics: By stabilizing the zirconium precursor, chelating agents prevent rapid, uncontrolled precipitation of zirconium hydroxide (B78521), allowing for the gradual and orderly formation of the gel network. researchgate.netrsc.org

Controlling Particle Morphology: The controlled reaction rate enables the synthesis of materials with specific morphologies, such as uniform, nano-sized particles. ustb.edu.cnanu.edu.au

Improving Sol Stability: The formation of chelated zirconium complexes leads to more stable sols that can be processed over a longer period. researchgate.netaminer.org

The choice of chelating agent and its molar ratio relative to the zirconium precursor are critical parameters that can be adjusted to tune the properties of the final zirconia material. ustb.edu.cnscirp.org

Chelating AgentEffect on Sol-Gel ProcessImpact on Final Product Morphology
Acetylacetone (acac) Acts as a hydrolysis inhibitor by forming a stable complex with zirconium, slowing down the hydrolysis and condensation rates. researchgate.netrsc.orgPromotes the formation of stable sols, leading to homogeneous and crack-free thin films or uniformly dispersed nanoparticles. researchgate.net
Citric Acid Binds to zirconium ions, preventing their premature precipitation and acting as a fuel during subsequent calcination steps in some synthesis routes (Pechini method). ustb.edu.cnustb.edu.cnCan lead to the formation of porous structures and helps in controlling the crystalline phase of the resulting zirconia. ustb.edu.cn
Other Carboxylic Acids (e.g., methacrylic acid) Modifies the reactivity of the zirconium precursor. The degree of chelation impacts the connectivity of the Si-O-Zr network in hybrid materials. scirp.orgInfluences the densification of the material and the final coating properties. scirp.org
Formation of Zirconia Phases and Hybrid Materials from this compound Precursors

This compound serves as a valuable organometallic precursor for the synthesis of zirconium-based materials, primarily zirconia (ZrO₂). The thermal decomposition of this precursor provides a pathway to various crystalline phases of zirconia, including the monoclinic (m-ZrO₂) and tetragonal (t-ZrO₂) phases. The specific phase obtained is highly dependent on the synthesis conditions.

The formation of pure zirconia phases from precursors is influenced by several factors such as the solvent, reaction temperature, pH, and the nature of the zirconium salt itself. nih.gov For instance, in solvothermal methods using inorganic zirconium salts, water as a solvent can lead to the thermodynamically stable monoclinic phase through a dissolution-precipitation process, while methanol (B129727) can favor the tetragonal structure by reacting with water and preventing the transformation. nih.gov Similarly, sol-gel methods utilizing organic metal precursors like zirconium acetylacetonate (B107027) allow for modification of the zirconia phase and morphology by varying the ratio of chelating agents and polymerization agents. nih.gov Increasing the molar ratio of ethylene (B1197577) glycol to citric acid, for example, has been shown to shift the resulting phase from cubic to monoclinic. nih.gov

When this compound is used, its long-chain carboxylate ligands ensure good solubility in nonpolar organic solvents, facilitating its use in solution-based processing routes like sol-gel synthesis. Upon heating, the neodecanoate ligands decompose, leaving behind a zirconium oxide residue. The temperature and atmosphere of this calcination step are critical in determining the final crystalline structure. Lower temperatures often favor the formation of the metastable tetragonal phase, which can be stabilized by small crystallite sizes, while higher temperatures promote the transition to the more stable monoclinic phase. aps.org

Beyond pure zirconia, this compound is also employed in the fabrication of organic-inorganic hybrid materials. In these applications, the precursor is integrated into a polymer or matrix material. The sol-gel process is a common method for creating these hybrids, where precursors for different components are mixed at the molecular level. mdpi.com For example, hybrid compounds containing zirconium, boron, and phosphorus have been synthesized using a sol-gel method at room temperature, where the elements are connected via oxygen bridges (e.g., P-O-Zr, Zr-O-B). mdpi.com The zirconium component, derived from a precursor like this compound, can enhance the thermal stability and mechanical properties of the final hybrid material.

Table 1: Influence of Synthesis Parameters on Zirconia Phase Formation

ParameterEffect on Zirconia PhasePrecursor ExampleReference
Solvent Water favors monoclinic phase; alcohols can favor tetragonal phase.Hydrated Zirconyl Nitrate nih.gov
Calcination Temperature Higher temperatures promote transformation from tetragonal to monoclinic phase.Zirconium Acetylacetonate mdpi.comnih.gov
Additives/Chelating Agents Molar ratio of agents like citric acid and ethylene glycol can control the phase.Zirconium Acetylacetonate nih.gov
Crystallite Size Smaller crystallite sizes can stabilize the tetragonal phase at lower temperatures.Zirconium Carbonate aps.org

Electrospinning Techniques for Nanofiber Fabrication Utilizing Zirconium Precursors

Electrospinning is a versatile technique used to produce ceramic nanofibers from precursor solutions. mecc-nano.com This process involves the preparation of a spinnable solution that contains a ceramic precursor, a binding polymer, and a suitable solvent. mdpi.com Zirconium precursors, such as this compound, are essential components for fabricating zirconia (ZrO₂) nanofibers.

The general electrospinning process for ceramic nanofibers involves several key stages:

Preparation of the Spinning Solution: The zirconium precursor is dissolved in a solvent, often along with a polymer that provides the necessary viscosity and spinnability to the solution. Commonly used polymers include polyacrylonitrile (B21495) (PAN) and poly(vinylpyrrolidone) (PVP), while dimethylformamide (DMF) is a frequent solvent choice as it minimizes premature hydrolysis of the precursor. nih.gov

Electrospinning: A high voltage is applied to the solution, causing a jet of the polymer-precursor mixture to be ejected from a spinneret. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind composite nanofibers. mecc-nano.com

Calcination: The collected composite fiber mat is subjected to a high-temperature heat treatment. This step serves two purposes: it removes the organic polymer matrix through thermal decomposition and induces the crystallization of the ceramic precursor into the desired zirconia phase. mdpi.com

The choice of precursor is critical. While zirconium oxychloride is common, its hydrolysis rate can be difficult to control. nih.gov Organometallic precursors like zirconium acetylacetonate and, by extension, this compound, offer good solubility in organic solvents and can provide more stable spinning solutions. nih.gov

The final properties of the zirconia nanofibers are heavily influenced by the calcination temperature. As the temperature increases, sintering occurs, which affects the fiber's diameter, porosity, specific surface area, and crystalline phase. mdpi.comnih.gov For example, using zirconium acetylacetonate as a precursor, calcination at 500 °C can produce mesoporous tetragonal zirconia nanofibers with a very high specific surface area, whereas increasing the temperature to 1100 °C results in non-porous monoclinic zirconia nanofibers with a significantly lower specific surface area. mdpi.comnih.govnih.gov

Table 2: Effect of Calcination Temperature on Zirconia Nanofiber Properties (Zirconium Acetylacetonate Precursor)

Calcination Temperature (°C)Resulting ZrO₂ PhaseAverage DiameterSpecific Surface Area (m²/g)PorosityReference
500Tetragonal~75 nm102.3Mesoporous mdpi.comnih.govnih.gov
800Tetragonal + Monoclinic~75 nm22.5Low Porosity nih.gov
1100Monoclinic~75 nm8.3Non-porous mdpi.comnih.govnih.gov

Precursor Roles in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced techniques for depositing high-quality, thin films, which are crucial in fields like microelectronics. sigmaaldrich.com The selection of an appropriate zirconium precursor, such as an organometallic compound like this compound, is fundamental to the success of these processes, as the precursor's chemical properties directly influence the final film's composition, structure, and functionality. sigmaaldrich.commdpi.com

Key properties for a CVD or ALD precursor include:

Volatility: The precursor must be readily vaporized and transported to the substrate without decomposition. google.com

Thermal Stability: The compound should be stable enough to prevent premature decomposition in the gas phase but reactive enough to deposit on the substrate at the desired temperature. azonano.com

Reactivity: The precursor must react cleanly at the substrate surface to form the desired film with minimal incorporation of impurities, such as carbon. scispace.com

In Chemical Vapor Deposition (CVD) , one or more volatile precursors are introduced into a reaction chamber, where they decompose and react on a heated substrate to form a thin film. sciepub.com For depositing zirconia films, a zirconium precursor can be reacted with an oxygen source (e.g., O₂, H₂O). mdpi.com The process is governed by kinetics and mass transport, with the precursor continuously flowing over the substrate. researchgate.net Zirconium halides like zirconium tetrachloride (ZrCl₄) have been widely used, though they often require high deposition temperatures. mdpi.comsciepub.com Organometallic precursors are often favored for their potential to lower deposition temperatures.

In Atomic Layer Deposition (ALD) , the film is grown layer by layer through sequential, self-limiting surface reactions. nih.gov This process allows for exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. google.com An ALD cycle for zirconia typically involves pulsing the zirconium precursor into the chamber, where it chemisorbs onto the substrate. After purging any excess precursor, a co-reactant (like water or ozone) is pulsed in to react with the chemisorbed layer, forming a monolayer of zirconia. nih.govosti.gov This cycle is repeated to build the film to the desired thickness. Precursors like tetrakis(dimethylamido)zirconium (TDMAZ) are commonly used in ALD due to their suitable volatility and reactivity. nih.govosti.gov

This compound, as a metal carboxylate, can potentially be used in these processes, particularly in solution-based CVD techniques like liquid injection MOCVD, where its solubility is an advantage. rsc.org Its role is to serve as a molecular source of zirconium that can be thermally decomposed or reacted with an oxygen source to controllably form a zirconium oxide film on a substrate.

Table 3: Comparison of Zirconium Precursors in CVD and ALD

PrecursorDeposition Technique(s)Typical Co-reactantDeposition Temperature (°C)Key CharacteristicsReference
Zirconium tetrachloride (ZrCl₄)CVD, ALDH₂O, O₂, H₂ + CO₂800 - 1550 (CVD); 275 - 500 (ALD)Inorganic, requires high temperatures, potential for halogen impurities. mdpi.comgoogle.com
Tetrakis(dimethylamido)zirconium (TDMAZ)ALDH₂O50 - 275Organometallic, good volatility, allows for low-temperature deposition. nih.govosti.gov
Tetrakis(ethylmethylamido)zirconium (TEMAZ)ALDOzone~300Organometallic, can have issues with conformality at higher temperatures. google.comgoogle.com
ansa-Metallocene Zirconium ComplexesMOCVD, ALDO₂, Ozone400 - 650 (MOCVD); 175 - 350 (ALD)High thermal stability, can lead to carbon incorporation. rsc.org

Iii. Catalysis and Reaction Mechanisms of Zirconium 4+ Neodecanoate

Catalytic Activity in Polymerization Processes

Zirconium-based catalysts, including Zirconium(4+) neodecanoate, are recognized for their efficacy in various polymerization reactions. They offer an alternative to more traditional, and often more toxic, metal catalysts like those based on tin. nsf.govjustia.com The specific ligands attached to the zirconium center, such as neodecanoate, influence the catalyst's solubility, stability, and steric environment, thereby modulating its activity and selectivity.

Zirconium compounds are effective catalysts for the synthesis of polyurethanes, which involves the reaction between a polyol (containing hydroxyl groups) and an isocyanate. egekimya.com The fundamental reaction is the formation of a urethane (B1682113) linkage from an alcohol and an isocyanate group.

The catalytic mechanism, as illustrated by related zirconium complexes like zirconium(IV) acetylacetonate (B107027), is believed to involve the activation of the reactants through coordination with the zirconium center. nsf.govresearchgate.net The Lewis acidic Zr(IV) ion can coordinate with the oxygen atom of the polyol's hydroxyl group or the nitrogen/oxygen atoms of the isocyanate group. This coordination increases the electrophilicity of the isocyanate's carbon atom and the nucleophilicity of the polyol's oxygen atom, thereby lowering the activation energy of the reaction. For some zirconium chelate catalysts, thermal activation may be necessary, involving the exchange of a ligand (e.g., acetylacetonate) for an alkoxide from the polyol, which generates a more active catalytic species. nsf.gov This process creates a vacant coordination site, facilitating the subsequent steps of the catalytic cycle. Zirconium-based catalysts have demonstrated high selectivity for the isocyanate-polyol reaction, which can result in reduced side reactions and improved properties in the final polyurethane product. researchgate.net

The choice of catalyst is critical for controlling the molecular weight and structural characteristics of the resulting polymer. Zirconium-based catalysts have shown varied effectiveness in this regard, depending on the specific ligand system and polymerization type. In ethylene (B1197577) polymerization and copolymerization with 1-hexene, certain half-sandwich zirconium(IV) complexes produce polymers with moderate molecular weights. nih.gov

In the context of ring-opening polymerization (ROP), the structure of the zirconium catalyst plays a significant role in controlling the polymer's molecular weight distribution (polydispersity). For instance, some monometallic zirconium complexes have been found to exhibit remarkable activity but offer limited control over the molecular weight distribution of the resulting polylactide. hw.ac.uk This suggests that the rate of propagation relative to chain termination or transfer reactions is influenced by the catalyst's structure. The neodecanoate ligands on this compound, with their steric bulk, can influence the approach of monomers to the catalytic center, thereby affecting chain growth rates and the final polymer architecture.

While this compound is primarily known for its role in polyurethane chemistry and as a cross-linking agent, related zirconium compounds are extensively studied as catalysts for Ring-Opening Polymerization (ROP). ROP is a key method for producing biodegradable polyesters like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL).

Various zirconium complexes featuring ancillary ligands such as salen, salfen, and amine bis(phenolate) have demonstrated high activity in the ROP of cyclic esters. hw.ac.uknih.govrsc.org The general mechanism is a coordination-insertion pathway. The cyclic monomer (e.g., lactide) first coordinates to the Lewis acidic zirconium center. This is followed by a nucleophilic attack from an initiator group, typically an alkoxide bound to the zirconium, which opens the ring. The newly formed alkoxide end of the polymer chain remains attached to the zirconium center, ready to coordinate and open the next monomer molecule, thus propagating the polymer chain. cdnsciencepub.com

The table below summarizes findings from studies on related zirconium species in ROP, highlighting their versatility.

Catalyst TypeMonomer(s)Key Findings
Dinuclear zirconium salen complexesLactides, ε-caprolactoneEffective activity, yielding high molecular weight polylactide with low polydispersity. rsc.org
(salfen)Zr(OiPr)2Cyclic esters, epoxidesActs as a redox-switchable catalyst, allowing for the synthesis of diblock and triblock copolymers. nih.gov
Zirconium(IV) diamino-bis(phenolate) complexesCyclohexene oxide, phthalic anhydrideCatalyzes ring-opening copolymerization (ROCOP) to produce polyesters with moderate molar masses and narrow dispersities. cdnsciencepub.com
Monometallic, bis(ABP) Zr complexrac-lactideShows remarkable ROP activity, though with limited control over polymer molecular weight distribution. hw.ac.uk

These examples underscore the catalytic potential of the Zr(IV) center, which is the active component in this compound, for various polymerization reactions beyond polyurethane synthesis.

Mechanisms of Cross-linking Facilitated by this compound

This compound is widely used as a cross-linking agent in various polymer systems, including silicones, acrylics, and other resins. It facilitates the formation of a three-dimensional polymer network, which enhances the material's mechanical properties, thermal stability, and chemical resistance.

The cross-linking action of this compound is initiated by the interaction of the zirconium ion with nucleophilic functional groups present on the polymer chains. These groups, rich in electrons, act as ligands that can displace the neodecanoate groups or coordinate directly to the zirconium center.

Hydroxyl (-OH) and Carboxyl (-COOH) Groups: These are the most common interaction sites. The zirconium atom can react with two hydroxyl or carboxyl groups, either on the same or different polymer chains, forming a Zr-O-C linkage and releasing neodecanoic acid. When this occurs between different chains, a stable cross-link is formed. The interaction with carboxylic acids to form new complexes is a known reaction pathway for zirconium compounds. researchgate.net

Amine (-NH2) Groups: Amines can also coordinate with the zirconium center. This interaction is central to the formation of cross-linked networks in systems where amine-functionalized polymers or curing agents are used. For example, amine-functionalized zirconium-based metal-organic polyhedra have been cross-linked with acyl chloride linkers through a condensation reaction. rsc.org

The formation of these coordinative bonds between the zirconium atom and functional groups on multiple polymer chains effectively ties the chains together, building the cross-linked network.

Beyond direct interaction, this compound can catalyze condensation reactions that lead to cross-linking. In a condensation reaction, two molecules (or functional groups on polymer chains) join together with the elimination of a small molecule, such as water or an alcohol.

Zirconium-containing complexes are recognized as effective catalysts for condensation curing in silicone-based systems. google.com For instance, in room-temperature-vulcanizing (RTV) silicone sealants, a base polymer with hydrolyzable substituents (like alkoxysilanes) is used. This compound catalyzes the hydrolysis of these groups by ambient moisture to form silanol (B1196071) (Si-OH) groups. It then catalyzes the subsequent condensation of these silanol groups with each other or with remaining hydrolyzable groups, eliminating water or alcohol and forming stable siloxane (Si-O-Si) cross-links. The Lewis acidity of the zirconium ion activates the silicon-containing groups, making them more susceptible to nucleophilic attack and facilitating the condensation process that builds the resilient, cross-linked rubber or resin network. google.com

Transesterification Processes Catalyzed by this compound Analogues

While this compound itself is primarily known for its role in coatings, its structural analogues, particularly modified zirconia-based solid catalysts, have been extensively studied for their effectiveness in transesterification and esterification reactions. These processes are crucial for applications such as biodiesel production. Research has compared various modified zirconias, including tungstated zirconia (WZ), sulfated zirconia (SZ), and titania-modified zirconia (TiZ), for their ability to catalyze the transesterification of triglycerides and the esterification of carboxylic acids.

In comparative studies using tricaprylin (B1683027) as a model triglyceride and caprylic acid as a model fatty acid, sulfated zirconia demonstrated the highest activity on a weight basis for both reactions. However, it was also prone to significant sulfur leaching, which diminishes its long-term stability and activity. Titania-modified zirconia showed higher activity for transesterification than tungstated zirconia but was significantly less active for esterification. Tungstated zirconia emerged as a more stable and efficient catalyst for producing biodiesel from feedstocks containing free fatty acids, as it effectively catalyzes both reactions simultaneously. The esterification of free fatty acids proceeds much faster than transesterification, and the water produced during esterification can hydrolyze triglycerides, further increasing the yield of fatty acid esters.

Table 1: Comparative Catalytic Activity of Zirconia Analogues

Catalyst Type Relative Transesterification Activity Relative Esterification Activity Stability Issue
Sulfated Zirconia (SZ) High High Significant sulfur leaching
Tungstated Zirconia (WZ) Moderate Moderate Stable
Titania-Modified Zirconia (TiZ) High Low Stable

Role in Moisture-Curing Polymer Systems

Zirconium-containing compounds, including carboxylates and other complexes, are recognized as effective catalysts for moisture-curing polymer systems. These systems rely on a catalyst to accelerate the hydrolysis of reactive groups (e.g., alkoxysilyl) by ambient moisture, followed by a condensation reaction that crosslinks the polymer chains and builds molecular weight, resulting in a cured, durable material.

In silyl-terminated polymers (STPs), such as those used in modern sealants and adhesives, zirconium catalysts can serve as alternatives to traditional organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL). The mechanism involves the zirconium center coordinating with the alkoxysilyl group and a water molecule, facilitating the hydrolysis of the silyl (B83357) ether to a silanol. The catalyst then promotes the condensation of two silanol groups to form a stable siloxane (Si-O-Si) bond, releasing a water molecule and regenerating the catalyst for further reactions. Zirconium complexes have been investigated for their ability to provide controlled cure rates and good shelf stability in these formulations. Certain zirconium complexes have also shown high selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction in two-component waterborne polyurethane coatings, which reduces gassing and extends the pot life of the formulation. researchgate.net

This compound as a Drier Catalyst in Coatings and Inks

One of the primary industrial applications of this compound is as a siccative, or drier, in air-drying coatings and inks based on oxidatively curing binders like alkyd resins. umicore.com Driers are metallic soaps that catalyze the oxidative cross-linking of unsaturated fatty acid chains in the resin, accelerating the transition from a liquid film to a hard, dry surface. andisil.com Zirconium driers are classified as "through driers," meaning they promote uniform drying throughout the entire thickness of the film. trea.com This contrasts with "surface driers" (e.g., cobalt carboxylates), which primarily act at the air-film interface and can cause wrinkling if used alone. andisil.com For this reason, zirconium neodecanoate is almost always used in combination with primary surface driers and auxiliary driers (e.g., calcium carboxylates) to achieve a balanced drying profile. umicore.comtrea.com

Catalytic Oxidation of Unsaturated Fatty Acid Chains in Film Formation

The film formation in oxidizing alkyd resins is an autoxidative process involving free radicals. The process begins with the uptake of atmospheric oxygen by the unsaturated fatty acid components (e.g., linoleic or linolenic acid chains) of the resin. This leads to the formation of hydroperoxides. Primary driers, like cobalt, are highly effective at catalyzing the decomposition of these hydroperoxides into peroxy and alkoxy free radicals. These radicals then initiate a chain reaction, leading to the formation of cross-links (C-C, C-O-C) between polymer chains, which solidifies the film.

While zirconium itself is not a strong oxidation catalyst, its primary role as a through drier is to form coordination complexes. andisil.com It is particularly active in alkyd resins that have a high content of hydroxyl groups. umicore.com The zirconium atoms are believed to create oxygen-metal-oxygen bridges, linking the carboxyl and hydroxyl groups of different polymer chains. andisil.com This action helps to keep the film matrix open during the initial drying phase, allowing oxygen to penetrate deeper into the film and solvent to escape more easily. This facilitates the action of the primary oxidation catalyst throughout the film, leading to a uniform cure. andisil.com

Mechanistic Studies of Through-Drying Enhancement

The mechanism by which this compound enhances through-drying is primarily attributed to its coordination chemistry rather than redox activity. Unlike primary driers that cycle between different oxidation states, the Zr(4+) ion is redox-inactive under typical curing conditions. Its function is to act as a cross-linking agent through the formation of stable coordination bonds with functional groups on the polymer backbone, such as hydroxyl (-OH) and carboxyl (-COOH) groups.

This coordination leads to an increase in the viscosity and molecular weight of the polymer system even before significant oxidative cross-linking occurs. These metal-carboxylate-polymer networks establish a preliminary structure throughout the film. This structure prevents the rapid formation of a hard skin at the surface, which would otherwise trap solvent and unreacted material underneath. By ensuring the film remains permeable to oxygen for a longer duration, the zirconium catalyst allows the primary oxidative drier (e.g., cobalt or manganese) to function effectively throughout the film depth, resulting in a uniform cure from top to bottom.

Research on this compound as a Lead/Cobalt Replacement Drier

Significant research has been driven by the need to replace toxic and environmentally hazardous driers, particularly those based on lead and, more recently, cobalt. researchgate.net Zirconium was one of the first and most prominent alternatives identified to replace lead-based through driers. andisil.comresearchgate.net Lead driers, while effective, are highly toxic. Zirconium neodecanoate offers a much lower toxicity profile while performing the same essential through-drying function. researchgate.net

Research has established effective substitution levels, with a common recommendation being the replacement of 4 parts of lead metal with 3 parts of zirconium metal by weight. researchgate.net While not always as effective as lead on a direct weight-for-weight basis, zirconium provides excellent performance, especially at lower temperatures, and avoids the yellowing often associated with lead. researchgate.netgoogle.com

More recently, with increasing regulatory pressure on cobalt compounds due to toxicity concerns, cobalt-free drier systems are being developed. google.com In these formulations, zirconium neodecanoate plays a crucial role as the through drier, typically combined with a more active primary drier like manganese or iron complexes. These systems aim to match the drying performance of traditional cobalt-zirconium-calcium combinations while offering a more favorable environmental and health profile. google.com

Table 2: Comparison of Metallic Driers in Coatings

Drier Type Primary Metal Drying Action Key Characteristics
Zirconium Drier Zr⁴⁺ Through-Drier Low toxicity, low yellowing, good for through-drying, often replaces lead. google.com
Lead Drier Pb²⁺ Through-Drier Highly effective and durable film, but high toxicity and promotes yellowing. google.com
Cobalt Drier Co²⁺ Surface Drier (Oxidation Catalyst) Very fast surface drying, can cause wrinkling if used alone, toxicity concerns. google.comgoogle.com
Calcium Drier Ca²⁺ Auxiliary Drier Weak drying action alone, assists other driers, reduces loss of dry, keeps film open. andisil.com

Broader Catalytic Functions in Chemical Transformations

Beyond its use in coatings, zirconium-based catalysts, including carboxylates and other complexes, are active in a range of other chemical transformations. The Lewis acidic nature of the Zr(IV) center allows it to activate substrates in various organic reactions.

Zirconium carboxylates, in combination with co-catalysts like triethylaluminium chlorides, have been shown to be effective catalysts for the oligomerization of ethylene, producing linear alpha-olefins. Furthermore, zirconium complexes are utilized in more specialized catalytic processes. For example, zirconium(IV) complexes featuring redox-active ligands can facilitate reactions like the disproportionation of 1,2-diphenylhydrazine (B7769752) into aniline (B41778) and azobenzene, and catalyze nitrene group transfers from organic azides to isonitriles to form carbodiimides. These applications demonstrate that a d0 metal center like Zr(IV) can work in concert with a ligand framework to mediate multi-electron transformations.


Iv. Coordination Chemistry and Molecular Interactions of Zirconium 4+ Neodecanoate

Ligand Exchange and Complex Formation Dynamics of Zirconium(IV) Species

The formation of zirconium-carboxylate complexes is a dynamic process governed by ligand exchange reactions. nih.gov Studies on various zirconium systems demonstrate that carboxylate groups can readily replace other ligands, such as chlorides or alkoxides, in the coordination sphere of the zirconium ion. acs.org This reactivity is fundamental to the synthesis of zirconium-based materials, including metal-organic frameworks (MOFs), where carboxylate linkers are exchanged post-synthetically to introduce new functionalities. chemrxiv.org

The clustering process of zirconium and carboxylates, even under highly acidic conditions, leads to the formation of polynuclear species. Mass spectrometry studies on zirconium chloride reacting with benzoic acid have identified the presence of both hexanuclear and pentanuclear clusters. nih.gov The equilibrium between these species is pH-dependent, highlighting the role of acid-base chemistry in directing the assembly of these complex structures. nih.gov The exchange dynamics are not limited to simple substitution; they can also involve changes in the coordination mode of the carboxylate ligand itself, for instance, shifting from a monodentate (η1) to a bidentate (η2) fashion, which enhances the stability of the resulting complex. acs.org

Elucidation of Coordination Environments and Geometries

Zirconium(IV) ions exhibit a variety of coordination numbers and geometries, largely influenced by the nature of the coordinating ligands. Due to its d⁰ electronic configuration, the geometry is primarily dictated by ligand-ligand repulsion and steric factors. Coordination numbers typically range from 6 to 8, with 8 being common for Zr(IV). acs.orgresearchgate.net

In complexes with multidentate ligands like pyridine-2,6-dicarboxylate, the Zr(IV) ion can adopt a distorted tricapped trigonal–prismatic geometry, coordinating to six oxygen and three nitrogen atoms. researchgate.net In the context of the well-characterized hexanuclear oxo cluster, [Zr₆(O)₄(OH)₄(OOC)₁₂], the six zirconium atoms form an octahedron, and each metal center is typically coordinated by carboxylate ligands in either a bridging or chelating mode. kuleuven.be

Detailed structural analysis of polynuclear zirconium-carboxylate entities reveals specific bond distance trends. The Zr–O bonds with μ₃-oxo bridges are the shortest, followed by the Zr–O bonds with carboxylate groups, while the bonds to hydroxide (B78521) or water ligands are the longest. nih.gov

Table 1: Representative Zirconium-Oxygen Bond Distances in Polynuclear Carboxylate Complexes

Bond TypeDistance Range (Å)
Zr–Ooxide2.00–2.14
Zr–Ocarboxylate2.16–2.28
Zr–Ohydroxide/water2.18–2.37
Data sourced from studies on zirconium-benzoate clusters. nih.gov

Stability Constants and Speciation Studies of Zirconium-Carboxylate Complexes

The stability of metal-ligand complexes in solution is quantified by stability constants (β). For zirconium-carboxylate systems, these constants are often determined using potentiometric pH titration techniques. sciencepubco.comscispace.com Such studies provide insight into the stoichiometry and relative stability of the various complex species that form under specific conditions. sciencepubco.comscispace.comsemanticscholar.org

Speciation, which describes the distribution of different chemical species in a system at equilibrium, is highly dependent on factors like pH and the concentrations of the metal ion and ligand. mdpi.com In aqueous solutions, Zr(IV) exists as a variety of hydrolytic species, including monomers like Zr⁴⁺ and Zr(OH)³⁺, as well as polynuclear entities such as Zr₃(OH)₄⁸⁺ and larger oxo-polymers. ornl.gov The presence of carboxylate ligands like neodecanoate leads to the formation of complexes with these various zirconium cores. The stability of these complexes is crucial for their application; for instance, the in vivo lability of some ⁸⁹Zr-chelator complexes has been linked to the formation of unsaturated coordination spheres susceptible to deprotonation or ligand displacement. acs.orgnih.gov

Influence of Solvent Effects on Zirconium Coordination

Solvent molecules are not merely inert media but can actively participate in the coordination chemistry of zirconium(IV). acs.orgnih.govacs.org Solvents can coordinate directly to the metal center, influencing the structure, dynamics, and stability of the complex. acs.org For example, aromatic solvents like toluene (B28343) have been shown to coordinate to zirconocenium cations, altering the chemical environment and affecting dynamic processes such as ligand exchange. acs.org

Molecular dynamics (MD) simulations have been particularly insightful, revealing that temperature and explicit solvent effects are critical for accurately describing the coordination environment of Zr(IV) in solution. nih.govacs.org While quantum chemistry calculations in a vacuum or with implicit solvent models might predict a fully coordinated complex, MD simulations in water have shown that thermally induced fluctuations can lead to more open structures where the zirconium ion is partially exposed to the solvent. nih.govacs.org In these cases, water molecules compete with the primary ligands to fulfill the coordination sphere of the Zr(IV) ion. acs.org Furthermore, the conditions of synthesis, particularly temperature and the choice of solvent, can lead to solvent decomposition, with byproducts potentially being incorporated into the final zirconium coordination cages, thereby altering their structure and purity. nih.gov

Molecular-Level Interactions with Polymeric Systems

Zirconium(4+) neodecanoate and related zirconium carboxylates are widely used as crosslinking agents, profoundly altering the properties of polymeric materials. mdpi.com The fundamental interaction involves the zirconium center forming coordination bonds with functional groups on the polymer chains, most commonly carboxyl groups present in polymers like partially hydrolyzed polyacrylamide (HPAM) or hydroxyl groups in alkyd resins. onepetro.orgumicore.com

These zirconium-based crosslinkers are valued for imparting high thermal stability and shear resistance to the resulting polymer gels, making them suitable for demanding applications such as hydraulic fracturing fluids. researchgate.netonepetro.org The effectiveness of the crosslinking process depends on several factors, including pH, the metal-to-ligand ratio, and the chemical structure of both the zirconium complex and the polymer. onepetro.org Compared to other crosslinkers, zirconium compounds tend to form stronger and more numerous crosslinks within the polymer matrix. mdpi.com

Formation of Interconnected Polymer Networks and Their Microstructural Implications

The coordination of zirconium centers with multiple polymer chains leads to the formation of a three-dimensional, interconnected polymer network. researchgate.net This network structure is responsible for the macroscopic changes observed in the material, such as the transition from a viscous liquid to a robust gel.

The microstructure of this network dictates the material's properties. A higher density of crosslinks, which can be achieved by increasing the concentration of the zirconium crosslinker, results in a more rigid network. mdpi.com This increased crosslink density manifests as a significant increase in viscosity and improved thermal and shear stability. mdpi.comresearchgate.netonepetro.org The specific ligands attached to the zirconium, such as neodecanoate, modulate the crosslinking reaction rate and the final properties of the gel. onepetro.orgonepetro.org For example, the choice of ligands can be used to delay the crosslinking reaction, which is a critical parameter in applications like hydraulic fracturing where the fluid must be pumped before it gels. onepetro.org

Table 2: Effect of Zirconium Crosslinker Concentration on Polymer Solution Viscosity

Crosslinker Concentration (parts)Low Shear Viscosity (mPa·s) - KZC7 (7% Zr)Low Shear Viscosity (mPa·s) - KZC10 (10% Zr)Low Shear Viscosity (mPa·s) - KZC12 (12% Zr)
0.3~1500~1600~1700
0.6~1800~2000~2200
0.9~2500~3500~4000
Illustrative data adapted from studies on potassium zirconium carbonate (KZC) crosslinkers in pigment coatings, showing a sharp rise in viscosity with increased crosslinker concentration, particularly for those with higher zirconium content. mdpi.com

Theoretical and Computational Investigations of Zirconium(IV) Chemistry

Theoretical and computational methods provide powerful tools for understanding the intricate details of zirconium(IV) chemistry at the molecular level. nih.govacs.orglbl.gov Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are frequently used to optimize geometries, predict electronic structures, and calculate the thermodynamic stability of zirconium complexes. acs.orglbl.govdnu.dp.ua DFT calculations have been employed to determine the Gibbs free energies of hydrolysis for various aqueous zirconium clusters and to investigate the electronic structure of species like zirconium hydroxide. lbl.govresearchgate.net

However, DFT calculations performed at 0 K often neglect the significant influence of temperature and dynamic solvent effects. nih.govacs.org To capture these crucial aspects, Molecular Dynamics (MD) simulations have become indispensable. nih.govacs.org MD studies have demonstrated that the stable coordination structure of a zirconium complex in aqueous solution can differ significantly from the DFT-optimized gas-phase structure, emphasizing the competitive role of water molecules in the coordination sphere. nih.govacs.org

Computational studies also extend to understanding the thermodynamics of ligand binding at the surface of atomically precise zirconium oxo clusters. rsc.org These investigations have shown that the binding energy of a ligand is not constant but is affected by the steric and electronic properties of neighboring ligands already present on the cluster surface. rsc.org More advanced approaches, such as the development of machine learning models based on large libraries of DFT-calculated properties, are emerging as a new frontier for predicting the reactivity and properties of zirconium-based catalysts. acs.org

Molecular Dynamics Simulations for Dynamic Coordination Structures

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of zirconium complexes in solution. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the stability of coordination structures. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on other zirconium complexes, particularly those with oxygen-donor ligands like carboxylates and hydroxamates.

For instance, MD simulations of Zr(IV) complexes with chelators like desferrioxamine (DFO) have revealed that the coordination environment is highly dynamic and sensitive to temperature and solvent effects. nih.govnih.govchemrxiv.org DFT-optimized structures, which are calculated at 0 K, may not be stable at room temperature in solution. nih.govchemrxiv.org Free energy calculations from MD simulations show that the most stable configurations can differ significantly from these static models, with the zirconium ion's coordination sphere being dynamically occupied by both ligand atoms and solvent molecules. nih.gov In the case of the Zr(IV)-DFO complex, simulations have shown that a hexadentate coordination is not always maintained, and the metal ion can be exposed to the solvent. nih.govnih.govchemrxiv.org

These findings suggest that the coordination of neodecanoate ligands around a Zr(IV) center would also be subject to dynamic equilibria, influenced by the solvent and temperature. The bulky and flexible nature of the neodecanoate ligand would likely lead to a complex potential energy surface with multiple stable or metastable coordination geometries.

Key Findings from Molecular Dynamics Simulations of Zirconium Complexes:

FeatureObservationImplication for this compound
Coordination Number Can fluctuate; often 7 or 8 in aqueous environments. nih.govThe coordination number around the Zr(IV) center is likely to be dynamic and greater than the number of neodecanoate ligands alone, involving solvent molecules.
Ligand Conformation Ligand flexibility leads to multiple binding modes. nih.govThe aliphatic chains of neodecanoate can adopt various conformations, influencing the overall structure and reactivity of the complex.
Solvent Effects Solvent molecules play a crucial role in stabilizing the coordination sphere. nih.govnih.govThe choice of solvent will significantly impact the structure and aggregation state of this compound.
Temperature Effects Increased thermal energy can lead to more open and dynamic coordination structures. nih.govnih.govchemrxiv.orgAt higher temperatures, the dissociation and re-association of neodecanoate ligands may become more frequent.

Quantum Mechanical Calculations of Zirconium(IV) Complexes

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, bonding, and stability of zirconium complexes. These methods are used to determine optimized geometries, vibrational frequencies, and the energies of different molecular orbitals.

Studies on various Zr(IV) complexes have demonstrated the utility of QM calculations in understanding their coordination chemistry. For example, DFT calculations have been used to determine the most stable structures of Zr(IV) complexes with hydroxamate chelators, showing that seven- or eight-coordinate complexes are often favored. nih.gov These calculations can also elucidate the nature of the Zr-O bond, which is crucial for understanding the reactivity of complexes like this compound.

Furthermore, QM calculations can be combined with MD simulations (in methods like ab initio MD) to provide a more accurate description of the system's dynamics by including electronic effects. nih.gov This approach has been used to study the structure and dynamics of polynuclear zirconium species in aqueous solution. nih.gov

Parameters from Quantum Mechanical Calculations of Zirconium Complexes:

ParameterTypical FindingsRelevance to this compound
Optimized Geometries Predicts stable coordination environments, often with high coordination numbers (e.g., 7 or 8). nih.govnih.govCan be used to predict the most likely coordination geometries of monomeric and oligomeric this compound species.
Bonding Analysis Characterizes the nature of the Zr-ligand bonds, which typically have significant ionic character.Helps in understanding the strength and reactivity of the zirconium-carboxylate bond.
Thermodynamic Stability Calculates the relative energies of different isomers or coordination structures. lbl.govresearchgate.netAllows for the prediction of the most stable forms of this compound under different conditions.
Vibrational Frequencies Predicts infrared and Raman spectra, which can be compared with experimental data for structure validation. ornl.govCan aid in the experimental characterization of this compound.

Computational Studies of Polynuclear Zirconium(IV) Cluster Formation

Computational studies combining Car-Parrinello molecular dynamics and conventional quantum mechanics have been used to investigate the structural characteristics of small polynuclear zirconium(IV) species, such as dimers and trimers. nih.gov These studies have identified stable structural motifs, like the Zr(OH)₂Zr bridging unit, which are likely building blocks for larger polymers. nih.gov The coordination number of Zr in these clusters is typically 7 or 8. nih.gov

Further computational work on the tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, suggests a planar structure with eight-coordinated Zr(IV) ions is stable on the picosecond timescale in an aqueous environment. nih.gov Density functional theory calculations have also been employed to assess the thermodynamic stability of different zirconium clusters, such as the relative stability of the hexanuclear cluster versus the tetranuclear cluster in aqueous solution. lbl.govresearchgate.net These studies indicate that the tetramer is a particularly stable species. lbl.govresearchgate.net

Insights from Computational Studies on Zirconium Cluster Formation:

AspectKey FindingsApplication to this compound Clusters
Building Blocks The Zr(OH)₂Zr bridging unit is a stable motif for polymerization. nih.govCarboxylate groups from neodecanoate could form similar bridging structures, e.g., Zr(O₂CR)₂Zr.
Cluster Stability The tetrameric [Zr₄(OH)₈]⁸⁺ core is a thermodynamically favored species in aqueous solution. nih.govlbl.govresearchgate.netIt is plausible that a stable tetranuclear core could be formed with neodecanoate ligands.
Coordination Environment Zr(IV) ions in these clusters maintain high coordination numbers (7 or 8). nih.govnih.govThe zirconium centers in polynuclear neodecanoate clusters are expected to be coordinatively saturated, potentially by incorporating solvent molecules.
Polymerization Pathway Simulations suggest possible pathways for the growth of zirconium polymers from smaller clusters. nih.govComputational methods could be used to model the aggregation of this compound monomers into larger oligomeric and polymeric structures.

V. Advanced Characterization Techniques in Zirconium 4+ Neodecanoate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the study of Zirconium(4+) neodecanoate, providing detailed insights into its atomic and molecular structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. upi.eduwpmucdn.com For this compound, ¹H and ¹³C NMR are particularly valuable for confirming the structure of the neodecanoate ligand and probing its interaction with the zirconium center.

¹H NMR: The proton NMR spectrum of this compound is used to verify the presence and arrangement of hydrogen atoms on the branched alkyl chains of the neodecanoate ligand. Chemical shifts and splitting patterns of the various methylene (B1212753) (-CH2-) and methyl (-CH3) groups provide a fingerprint of the ligand's carbon skeleton.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net A key indicator in the ¹³C NMR spectrum is the chemical shift of the carboxylate carbon (-COO-). A shift in its position compared to the free neodecanoic acid is indicative of coordination to the zirconium ion. researchgate.netnih.gov

In the broader context of zirconium-based metal-organic frameworks (MOFs), solid-state NMR techniques are also employed to study the local environment of the metal and the mobility of the organic linkers. osti.govcopernicus.org

Interactive Table: Expected NMR Chemical Shifts for Neodecanoate Ligand
NucleusFunctional GroupExpected Chemical Shift Range (ppm)Information Provided
¹HAlkyl (CH₃, CH₂)0.8 - 2.5Confirms the aliphatic structure of the neodecanoate chain.
¹³CCarboxylate (COO⁻)170 - 185Position indicates coordination to the Zr(4+) ion.
¹³CAlkyl (CH₃, CH₂)10 - 40Provides a map of the carbon skeleton.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. In the analysis of this compound, FTIR is used to confirm the coordination of the carboxylate group to the zirconium ion.

The key diagnostic region in the FTIR spectrum is where the carboxylate group vibrations appear. nih.gov In free neodecanoic acid, the carbonyl (C=O) stretch is a strong, sharp band typically found around 1700-1725 cm⁻¹. Upon coordination to the zirconium(4+) ion to form the salt, this single band is replaced by two distinct bands:

Asymmetric stretching vibration (νₐₛ(COO⁻)) : Typically observed in the 1550-1620 cm⁻¹ range. researchgate.net

Symmetric stretching vibration (νₛ(COO⁻)) : Typically observed in the 1400-1450 cm⁻¹ range. researchgate.net

The separation (Δν) between these two frequencies can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). Additionally, the appearance of new bands in the lower frequency region (typically 450-650 cm⁻¹) can be attributed to the formation of Zr-O bonds, further confirming the complex formation. nih.govresearchgate.net

Interactive Table: Key FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)VibrationSignificance
2850 - 3000C-H stretchConfirms the presence of the aliphatic neodecanoate ligand. libretexts.org
1550 - 1620Asymmetric COO⁻ stretchIndicates carboxylate group is coordinated to the Zr(4+) ion. researchgate.net
1400 - 1450Symmetric COO⁻ stretchIndicates carboxylate group is coordinated to the Zr(4+) ion. researchgate.net
450 - 650Zr-O stretchConfirms the bond formation between zirconium and oxygen. nih.gov

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For zirconium(IV) complexes, which have a d⁰ electronic configuration, d-d electronic transitions are not expected. researchgate.net Instead, the observed absorptions in the UV region are typically due to ligand-to-metal charge transfer (LMCT) transitions.

In the case of this compound, UV/Vis spectroscopy can be used to study the formation and stability of the complex in solution. Titration experiments, where the absorbance is monitored as a function of pH or ligand concentration, can reveal information about the stoichiometry and stability constants of the formed species. nih.gov The spectra of zirconium carboxylate systems often show a well-defined absorbance band in the 200–300 nm range, which can shift upon changes in the coordination environment or hydrolysis of the zirconium center. nih.govresearchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a "soft" ionization technique particularly well-suited for analyzing coordination complexes and large molecules, as it minimizes fragmentation. nih.govwikipedia.org

ESI-MS is used to determine the molecular weight of this compound and to identify the various species that may exist in solution, such as monomers, dimers, or larger polynuclear clusters. nih.govnih.gov By analyzing the isotopic pattern of the detected ions, which is characteristic for zirconium, the stoichiometry of the complexes (i.e., the number of zirconium ions and neodecanoate ligands) can be precisely determined. nih.gov This technique is crucial for understanding the clustering chemistry of zirconium carboxylates in solution. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. For this compound, Zr K-edge EXAFS provides direct information about the coordination of the zirconium(IV) ions.

This technique can precisely determine:

Coordination Number: The number of oxygen atoms directly bonded to the zirconium center.

Bond Distances: The average Zr-O bond lengths. rsc.org

Atomic Neighbors: Identification of other atoms in the vicinity of the zirconium ion, such as other zirconium atoms in polynuclear clusters.

Studies on related zirconium carboxylate systems have used EXAFS to show structural rearrangements and characterize the formation of various species in solution, such as tetranuclear or hexanuclear clusters. researchgate.net This information is critical for understanding the fundamental structure of the compound beyond what can be inferred from other spectroscopic methods.

Thermal Analysis for Reaction Progression and Material Transformation

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. tainstruments.com For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess its thermal stability and decomposition pathway. xrfscientific.comparticletechlabs.com

TGA measures the change in mass of a sample as it is heated at a controlled rate. unimelb.edu.au The resulting thermogram shows distinct steps of mass loss corresponding to the decomposition of the compound. For a typical zirconium carboxylate, the decomposition often occurs in multiple stages, starting with the loss of any residual solvent, followed by the thermal decomposition of the organic carboxylate ligands, and culminating in the formation of a stable inorganic residue, typically zirconium(IV) oxide (ZrO₂). pwr.edu.pl

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies exothermic (heat releasing) and endothermic (heat absorbing) events, such as melting, crystallization, or decomposition. netzsch.com When used simultaneously with TGA, it provides a more complete picture of the thermal events. For instance, the decomposition of the neodecanoate ligands is typically an exothermic process.

Interactive Table: Typical Thermal Decomposition Stages for Zirconium Carboxylates
Temperature RangeEventMass Loss (%)DSC Signal
< 150 °CLoss of volatile solvents/moistureVariableEndothermic
200 - 500 °CDecomposition and loss of neodecanoate ligandsSignificantExothermic
> 500 °CFormation of stable Zirconium(IV) Oxide (ZrO₂) residuePlateau-

Note: Specific temperatures and mass loss percentages are dependent on the exact stoichiometry of the compound and the experimental conditions (e.g., heating rate, atmosphere). pwr.edu.pl

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic processes. mdpi.com For organometallic compounds like zirconium neodecanoate, DSC analysis is critical for determining temperatures of melting, crystallization, and decomposition.

In a typical DSC experiment, a small sample of the compound is heated at a constant rate in a controlled atmosphere. The resulting thermogram plots heat flow against temperature. An endothermic peak may indicate a phase transition, such as melting from a solid to a liquid state. Conversely, an exothermic peak often signifies a process like crystallization or decomposition. scielo.org.mx For this compound, an exothermic event would be expected at higher temperatures, corresponding to its decomposition and the subsequent formation of zirconium oxide. The precise temperature and enthalpy of these transitions are influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative). researchgate.net

Thermal EventExpected Transition TypeSignificance in this compound Analysis
Glass TransitionEndothermic (baseline step)Indicates transition from a rigid to a more mobile amorphous state.
CrystallizationExothermicReveals the temperature at which an amorphous form organizes into a crystalline structure.
MeltingEndothermicDetermines the melting point of the crystalline compound.
DecompositionExothermicMarks the onset of chemical breakdown, typically leading to the formation of Zirconia. scielo.org.mx

Thermogravimetric Analysis (TGA) for Decomposition and Volatilization

Thermogravimetric Analysis (TGA) is essential for studying the thermal stability and decomposition pathway of this compound. This technique measures the change in mass of a sample as it is heated over time in a controlled atmosphere. The resulting TGA curve provides quantitative information about the volatilization of ligands and the formation of residual materials, such as zirconium oxide.

When this compound is heated, it undergoes thermal decomposition. The TGA curve would show distinct mass loss steps corresponding to the cleavage and volatilization of the neodecanoate ligands. The temperature ranges at which these losses occur provide insight into the compound's thermal stability. The final residual mass at the end of the experiment, after all organic components have been removed, should correspond to the stoichiometric amount of zirconium oxide (ZrO₂), confirming the complete conversion of the precursor. This analysis is crucial for determining the appropriate calcination temperatures required to transform the precursor into pure zirconia films or powders.

Microscopic and Morphological Characterization

Microscopic techniques are vital for understanding the physical form, structure, and surface features of materials derived from this compound.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Morphology

Scanning Electron Microscopy (SEM) is widely used to visualize the surface and cross-sectional morphology of materials produced from this compound precursors. SEM provides high-resolution images that reveal details about particle shape, size distribution, agglomeration, and porosity. utcluj.ro For instance, after calcination, SEM can be used to examine the resulting zirconia powder, showing whether the particles are spherical, rod-shaped, or irregular. utcluj.rojwent.net

In the case of thin films deposited using this compound, cross-sectional SEM analysis is invaluable for measuring film thickness and assessing uniformity and adhesion to the substrate. The technique can reveal a dense, uniform structure or the presence of defects like cracks and pores. nih.gov Energy-dispersive X-ray spectroscopy (EDS), an analytical technique often integrated with SEM, can be used to determine the elemental composition of the surface, confirming the presence of zirconium and oxygen and detecting any impurities. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography of materials at the nanoscale. researchgate.net For thin films derived from this compound, AFM is used to quantify surface roughness, a critical parameter in many applications. nih.gov The technique operates by scanning a sharp tip over the surface and can be performed in different modes, such as contact or non-contact, to map out the surface features with high precision. nih.govresearchgate.net

AFM analysis can reveal nanoscale details that are not visible with SEM, such as the grain structure and the presence of very fine pores. rsc.org Beyond topography, advanced AFM modes can probe local mechanical properties like hardness and adhesion, providing a comprehensive characterization of the film's surface. researchgate.net

Analysis of Crystallite Size and Morphology in Zirconia Derivatives

The properties of zirconia (ZrO₂) derived from the thermal decomposition of this compound are heavily dependent on its crystalline structure, specifically the size and morphology of its crystallites. The crystallite size, which is the size of the smallest coherent crystalline domain, significantly influences the material's surface area and reactivity. capes.gov.br

The average crystallite size is commonly determined from X-ray diffraction (XRD) data using the Scherrer equation, which relates the broadening of diffraction peaks to the crystallite dimensions. jwent.net Studies have shown that synthesis conditions, such as calcination temperature and the use of additives, can be controlled to produce zirconia nanoparticles with average crystallite sizes ranging from a few nanometers to tens of nanometers. mdpi.com For example, hydrothermal methods have been used to produce tetragonal zirconia with average particle sizes as small as 7.3 nm. mdpi.com The morphology of these crystallites, whether they are equiaxed, rod-shaped, or aggregated, is typically visualized using microscopy techniques like SEM and Transmission Electron Microscopy (TEM). jwent.net

Precursor/MethodResulting Zirconia PhaseAverage Crystallite/Particle SizeReference
Co-precipitationTetragonal29.74 nm jwent.net
Hydrothermal (with PVP)Tetragonal~7.3 nm mdpi.com
Sol-gel fluxTetragonalNot specified mdpi.com
PrecipitationMonoclinic64 nm (d50) researchgate.net

Diffraction and Scattering Methods for Structural Elucidation

X-ray diffraction (XRD) is the primary technique for the structural elucidation of crystalline materials derived from this compound. XRD provides definitive information on the crystal structure and phase composition of the resulting zirconia. By analyzing the positions and intensities of the diffraction peaks in an XRD pattern, researchers can identify the specific crystalline phases present, such as monoclinic, tetragonal, or cubic zirconia. scirp.org

The XRD pattern is a fingerprint of the material's crystal structure. For instance, the diffraction pattern of a sample can confirm whether the thermal decomposition of the precursor has successfully produced the desired tetragonal phase of zirconia, which is often sought for its enhanced mechanical properties. scirp.org As mentioned previously, the width of the diffraction peaks can also be used to calculate the average crystallite size. jwent.net This makes XRD an indispensable tool for quality control and for understanding the relationship between synthesis parameters and the final structure of the zirconia material.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-ray beams, researchers can identify the crystalline phases present in a sample of this compound and determine its crystal lattice parameters.

The XRD pattern of a crystalline material is a unique fingerprint, allowing for identification and purity assessment. For this compound, XRD analysis can confirm the arrangement of the zirconium ions and the neodecanoate ligands in the solid state. Research on related zirconium-based materials, such as metal-organic frameworks (MOFs), demonstrates that XRD is essential for confirming the formation of the desired crystal structure. researchgate.netresearchgate.netacs.org In studies of Zirconium alloys, XRD patterns are used to identify different phases, such as monoclinic and tetragonal structures of zirconia that may form under certain conditions. researchgate.net While specific XRD patterns for this compound are not widely published in public literature, the principles of the technique are directly applicable. The analysis would involve comparing the experimental diffraction pattern with reference patterns from crystallographic databases or with patterns calculated from a theoretical crystal structure.

Key Parameters from XRD Analysis:

Peak Position (2θ): Reveals the lattice spacing (d-spacing) according to Bragg's Law.

Peak Intensity: Relates to the arrangement of atoms within the crystal lattice.

Peak Broadening: Provides information about crystallite size and lattice strain.

Table 1: Hypothetical XRD Data Interpretation for a Crystalline this compound Sample

2θ (degrees) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl) Interpretation
8.5 10.4 100 (100) Primary diffraction peak, indicating the largest lattice spacing.
17.1 5.18 45 (200) Second-order reflection of the (100) plane.

This table is illustrative and represents the type of data obtained from an XRD experiment.

Small-Angle X-ray Scattering (SAXS) for Polymerization and Cluster Growth

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. osti.govmdpi.com It is particularly useful for analyzing the size, shape, and distribution of particles in solution or within a solid matrix. In the context of this compound, SAXS is instrumental in monitoring its role in polymerization reactions and observing the formation and growth of zirconium-based clusters. nih.gov

When this compound is used as a catalyst or additive in polymerization, SAXS can provide real-time information on the evolving nanostructure of the polymer. rsc.org For instance, it can track the formation of nanoparticles, their aggregation state, and their spatial arrangement. mdpi.com The technique measures the diffuse scattering of X-rays at very low angles that result from electron density fluctuations in the material. osti.gov

Research Findings from SAXS studies might include:

Particle Size and Shape: By analyzing the scattering curve, one can determine the average size and shape (e.g., spherical, rod-like) of clusters or polymeric nanoparticles.

Cluster Growth Kinetics: Time-resolved SAXS experiments can follow the kinetics of cluster formation, providing insights into the mechanisms of polymerization and aggregation.

Interparticle Interactions: The scattering data can also reveal information about the interactions between particles, such as repulsive or attractive forces, which influence the stability of the formulation.

Rheological and Mechanical Property Characterization in Polymer Systems

The addition of this compound to polymer systems can significantly alter their flow behavior (rheology) and mechanical properties. Characterizing these changes is essential for optimizing formulations for specific applications.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of materials, particularly polymers. pbipolymer.comresearchgate.net It works by applying a sinusoidal stress to a sample and measuring the resulting strain. mdpi.com This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan delta (tan δ), is a measure of the material's damping properties.

When this compound is incorporated into a polymer matrix, DMA can be used to assess its effect on:

Glass Transition Temperature (Tg): The Tg is a critical property of polymers, and its shift can indicate changes in polymer chain mobility due to the presence of the zirconium compound. An increase in Tg often suggests strong interactions between the additive and the polymer matrix.

Stiffness and Damping: The storage modulus provides a measure of the material's stiffness, while tan δ indicates its ability to dissipate energy. This compound can act as a crosslinking agent or a reinforcing filler, leading to changes in these properties.

Curing Behavior: For thermosetting resins, DMA can monitor the curing process by tracking the increase in the storage modulus as the crosslinking reaction proceeds.

Table 2: Representative DMA Data for a Polymer With and Without this compound

Sample Storage Modulus (E') at 25°C (GPa) Glass Transition Temp. (Tg) (°C) (Peak of tan δ) Tan δ Peak Height
Neat Polymer 2.5 85 0.8

This table illustrates how the addition of this compound might enhance the stiffness and thermal stability of a polymer.

Viscosity Measurements of this compound Solutions in Formulations

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many industrial formulations, such as coatings, inks, and adhesives. The addition of this compound can significantly impact the viscosity of these formulations.

Viscosity measurements are typically performed using a rheometer, which can measure viscosity as a function of shear rate, temperature, and time. This data is crucial for:

Formulation Stability: Changes in viscosity over time can indicate instability, such as particle settling or unwanted chemical reactions.

Application Performance: The viscosity profile determines how a formulation will behave during application (e.g., spraying, brushing, or rolling). This compound can be used to modify the rheology to achieve desired flow characteristics, such as shear-thinning behavior.

Understanding Molecular Interactions: The effect of this compound concentration on viscosity can provide insights into the interactions between the zirconium compound and the other components of the formulation, such as solvents and binders. For instance, a sharp increase in viscosity with concentration may suggest the formation of a network structure or strong intermolecular associations.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Vi. Structure Activity Relationships in Non Biological Systems of Zirconium 4+ Neodecanoate

Correlations between Molecular Structure and Catalytic Performance

While specific research on Zirconium(4+) neodecanoate as a primary catalyst is limited, the principles of zirconium-based catalysis provide a framework for understanding its potential structure-activity relationships. The catalytic activity of zirconium compounds is highly dependent on the coordination environment of the zirconium center, which is directly influenced by the nature of its ligands.

The neodecanoate ligands in this compound play a critical role in defining its catalytic properties. The size, shape, and electronic nature of ligands attached to a metal center can alter reaction pathways and rates. For instance, in zirconium-based catalyst systems, modifying the support ligands—such as changing the oxygen donor ability of silica (B1680970) supports by introducing zirconium—can significantly improve both the rate and selectivity of reactions like propane (B168953) dehydrogenation. nih.govnih.gov This demonstrates a key principle: the ligand environment, in this case the neodecanoate group, modulates the electronic properties of the Zr⁴⁺ center, thereby influencing how it interacts with reactant molecules.

The structure of a zirconium catalyst directly impacts reaction kinetics. The rate of a catalytic reaction is influenced by the ease with which substrates can access the active zirconium center and the stability of the transition states formed. The bulky neodecanoate ligands can affect reaction rates by sterically hindering the approach of reactants.

In the context of driers for paints and inks, which is a primary application of this compound, the compound acts as a secondary drier, accelerating the cross-linking of alkyd resins through auto-oxidation. umicore.com The kinetics of this drying process are influenced by the zirconium compound's ability to coordinate with the polymer chains. The neodecanoate ligand ensures good solubility and compatibility within the nonpolar resin system, facilitating a uniform catalytic action that leads to improved "through-dry" properties. umicore.com The structure of the zirconium complex influences the rate and nature of the cross-linking reactions, which in turn determines the final properties of the dried film, such as hardness, gloss, and durability.

Relationship between Compound Structure and Polymer Cross-linking Efficiency

This compound functions as an effective cross-linking agent for various polymers, particularly those containing nucleophilic groups like hydroxyl (-OH) or carboxyl (-COOH). chempoint.com The cross-linking mechanism involves the formation of coordination bonds between the Zr⁴⁺ ion and functional groups on the polymer chains, creating a three-dimensional network that enhances the material's mechanical and thermal properties. chempoint.comnih.gov

The efficiency of cross-linking and the resulting cross-link density are highly dependent on the structure of the zirconium compound. Key factors include the zirconium content and the nature of the organic ligands. mdpi.com In studies on zirconium-based crosslinkers for paper pigment coatings, it has been demonstrated that increasing the zirconium content leads to a higher cross-link density. mdpi.com This increased density results in a more pronounced increase in the viscosity of the polymer formulation and enhanced properties like wet rub resistance in the final coating. mdpi.com

The neodecanoate ligand's structure is also crucial. Its branched, aliphatic nature provides good compatibility with organic polymer binders, allowing for uniform distribution of the cross-linker throughout the matrix. This leads to a more homogeneous and effective cross-linked network. The choice of ligand can significantly affect the cross-linking performance and rheological properties of the polymer system. researchgate.net Different ligands (e.g., lactate, propylene (B89431) glycol, triethanolamine) on zirconium crosslinkers show varied performance depending on the polymer being cross-linked (e.g., polysaccharide vs. polyacrylamide), indicating that the ligand structure must be matched to the polymer system to optimize cross-linking efficiency. researchgate.net

Table 1: Effect of Zirconium Content on Polymer Cross-linking Indicators in Paper Coatings This table illustrates the general principle that higher zirconium content, a key structural variable, leads to increased cross-link density, as evidenced by changes in material properties. Data is generalized from findings on potassium zirconium carbonate (KZC) crosslinkers.

Zirconium Content in CrosslinkerObserved Effect on Low Shear ViscosityObserved Effect on Wet Rub ResistanceInferred Impact on Cross-link Density
Low (e.g., 7%)Stable, lower viscosityGood performanceEffective cross-linking
High (e.g., >10%)Slightly higher viscosity, more sensitive to concentrationEnhanced performanceHigher cross-link density mdpi.com

Tailoring this compound for Optimized Performance in Specialized Chemical Applications

The molecular structure of this compound can be tailored to optimize its performance in specific applications, most notably as a drier and adhesion promoter in coatings and inks. umicore.com

In coatings and inks, this compound serves as a secondary siccative, or drier. It is particularly effective in improving through-drying in auto-oxidative systems like alkyd resins. umicore.com The formulation strategy often involves using it in combination with primary driers (like cobalt carboxylates) and other secondary driers (like calcium carboxylates). umicore.com

The neodecanoate ligand's bulky structure helps prevent the premature formation of a surface skin, allowing oxygen to penetrate deeper into the film for a more uniform cure. This is a direct result of its molecular structure influencing the kinetics of the drying process. Furthermore, its excellent solubility in non-polar solvents and binders is a key formulation advantage derived from the long, branched alkyl chain of the neodecanoate group. umicore.com

Performance can be optimized by adjusting the concentration of the zirconium drier. Studies on related zirconium crosslinkers in paper coatings show that while higher concentrations improve properties like wet resistance, they can sometimes have slightly negative effects on optical properties like gloss and brightness or increase ink set-off due to over-crosslinking. mdpi.com Therefore, a key formulation strategy is to determine the optimal concentration that balances desired mechanical properties (hardness, adhesion, water resistance) with aesthetic and printability characteristics. chempoint.commdpi.com

Table 2: Impact of Zirconium Crosslinker Concentration on Coating Properties This table summarizes formulation strategies by showing how adjusting the concentration of a zirconium-based agent impacts various performance metrics in coatings. Data is generalized from studies on zirconium-based crosslinkers.

PropertyEffect of Increasing Zirconium Crosslinker ConcentrationReference
Wet Rub / Wet Pick ResistanceImproves mdpi.com
Low Shear ViscosityIncreases (especially at higher concentrations) mdpi.com
GlossMay slightly decrease at very high concentrations mdpi.com
Ink Set-offMay increase at higher concentrations mdpi.com
Adhesion & Thermal StabilityGenerally improves due to increased cross-linking chempoint.com

Development of this compound as a Component in Advanced Precursor Systems

This compound has emerged as a significant precursor component in advanced material synthesis, primarily due to the advantageous properties conferred by the neodecanoate ligand. This bulky, branched-chain carboxylate ligand plays a crucial role in determining the precursor's solubility, stability, and decomposition characteristics, making it a versatile component for the fabrication of zirconium-based materials such as thin films, coatings, and nanoparticles.

The primary application of this compound in precursor systems is for the solution-based deposition of zirconium dioxide (ZrO₂) films. The neodecanoate ligand enhances the solubility of the zirconium salt in a variety of organic solvents, which is a critical requirement for techniques like spin-coating, dip-coating, and inkjet printing. This high solubility allows for the preparation of stable, homogeneous precursor solutions with tunable concentrations, a key factor in controlling the thickness and morphology of the resulting films.

The thermal decomposition of this compound is a critical step in the formation of the final zirconium oxide material. The branched structure of the neodecanoate ligand influences the decomposition pathway, generally leading to a cleaner burnout of the organic components at relatively lower temperatures compared to simpler carboxylates. This can minimize carbon contamination in the final ceramic material, which is essential for achieving desired optical and electronic properties. The decomposition process typically proceeds through the formation of zirconium oxy-carboxylates, followed by the complete removal of the organic ligands to yield amorphous or nanocrystalline zirconia. Subsequent annealing at higher temperatures can then be used to control the crystallinity and phase of the zirconia film (e.g., tetragonal or monoclinic).

Research into advanced precursor systems often involves the co-deposition of other metal oxides to create complex functional materials. This compound can be co-dissolved with other metal carboxylate precursors to form multi-component solutions. The compatibility of the neodecanoate ligand with other organic ligands is advantageous in preventing precipitation and ensuring a homogeneous distribution of the different metal cations in the precursor solution. This approach has been utilized in the development of mixed-metal oxide films with tailored dielectric, catalytic, or optical properties.

The table below summarizes findings from various studies on the use of zirconium carboxylate precursors in the synthesis of advanced materials, providing insights into the processing conditions and resulting material characteristics that are analogous to what can be expected with this compound.

Precursor System ComponentsDeposition TechniqueProcessing ConditionsResulting MaterialKey Properties of Resulting Material
Zirconium(IV) acetylacetonate (B107027) in ethanolSpray PyrolysisSubstrate Temperature: 300-575°CCubic ZrO₂ FilmsStoichiometric, Refractive index ~2.1, Band gap 5.47 eV
Zirconium(IV) n-propoxide, n-propanol, ethanolFlame Spray PyrolysisHigh production rates (up to 600 g/h)Tetragonal ZrO₂ NanoparticlesPrimary particle size: 6-35 nm, High surface area
Zirconium oxychloride, isopropanol, acetyl acetoneSol-Gel Dip CoatingAnnealing at 500°CTetragonal ZrO₂ Thin FilmsRefractive index ~1.9, Band gap ~4.8 eV
Zirconium(IV) ethoxide, copper(II) chloride in ethanolSolution DepositionRoom temperature depositionAmorphous TM-doped ZrO₂ filmsElectrocatalytic activity for water oxidation

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing zirconium(4+) neodecanoate, and how do experimental conditions influence product purity?

  • Methodology : this compound is synthesized via metallo-organic decomposition (MOD), a process involving dissolution of long-chain carboxylate precursors (e.g., zirconium neodecanoate) in non-reactive solvents like xylene. This method avoids hydrolysis, enabling stable precursor solutions for thin-film fabrication . Key variables include solvent choice (xylene is common), precursor concentration, and controlled thermal decomposition to avoid cracking during heat treatment .
  • Characterization : Use Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate ligand coordination and thermogravimetric analysis (TGA) to assess decomposition behavior. Purity can be verified via elemental analysis (e.g., inductively coupled plasma mass spectrometry for Zr content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Considerations : While zirconium compounds are not classified as skin irritants, standard precautions apply:

  • Use dust masks and protective gloves to prevent inhalation or dermal contact.
  • Conduct reactions in fume hoods to minimize exposure to volatile solvents (e.g., xylene) .
    • Waste Management : Collect organic residues separately for incineration to avoid aquatic toxicity risks, as mercury-free alternatives (like zirconium carboxylates) have lower environmental impact .

Advanced Research Questions

Q. How can researchers mitigate microstructural defects (e.g., cracking) in thin films derived from this compound via MOD?

  • Optimization Strategies :

  • Solvent Selection : Xylene is preferred due to its low reactivity and ability to dissolve long-chain carboxylates. Adjust solvent evaporation rates to control film uniformity .
  • Thermal Decomposition : Gradual heating (e.g., 2–5°C/min) reduces stress-induced cracking. Post-annealing at 400–600°C under inert atmospheres improves crystallinity .
    • Data-Driven Adjustments : Compare TGA profiles with scanning electron microscopy (SEM) images to correlate decomposition stages with film integrity .

Q. How do solvent interactions influence the catalytic activity of this compound in oxidation reactions?

  • Experimental Design :

  • Solvent Screening : Test polar (e.g., acetonitrile) vs. non-polar (e.g., toluene) solvents to assess ligand stability and metal center accessibility.
  • Catalytic Testing : Use styrene epoxidation as a model reaction, monitoring conversion via gas chromatography (GC) and comparing turnover frequencies (TOFs) .
    • Contradiction Resolution : Discrepancies in TOFs may arise from solvent-coordinated intermediates. Use UV-Vis spectroscopy to detect solvent-metal interactions and adjust reaction conditions accordingly .

Q. What advanced analytical techniques resolve contradictions in reported properties of this compound across studies?

  • Data Reconciliation Framework :

  • Cross-Validation : Pair X-ray diffraction (XRD) with energy-dispersive X-ray spectroscopy (EDS) to confirm phase purity and stoichiometry.
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., conflicting thermal stability values) and isolate variables (e.g., moisture exposure during synthesis) .
    • Case Study : Discrepancies in decomposition temperatures (~250–300°C) may stem from varying atmospheric conditions (air vs. nitrogen). Replicate experiments under controlled atmospheres .

Key Takeaways for Researchers

  • Prioritize controlled thermal and atmospheric conditions in MOD to optimize thin-film quality .
  • Combine spectroscopic and statistical methods to address data inconsistencies .
  • Explore catalytic applications by adapting methodologies from manganese neodecanoate systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.